

5(6)-Carboxyfluorescein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5(6)-Carboxyfluorescein

Cat. No.: B613776

[Get Quote](#)

An In-depth Technical Guide on the Core Properties and Applications of **5(6)-Carboxyfluorescein** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **5(6)-Carboxyfluorescein** (5(6)-FAM), a widely used fluorescent dye in biological research. This document details its fundamental properties, provides structured data for easy reference, and outlines key experimental protocols for its application in labeling and cell-based assays.

Core Properties and Data

5(6)-Carboxyfluorescein is a mixture of two isomeric compounds, 5-carboxyfluorescein and 6-carboxyfluorescein. It is a highly versatile fluorescent probe known for its bright green fluorescence and utility in conjugating to various biomolecules.

Property	Value	Reference
CAS Number	72088-94-9	[1] [2] [3]
Molecular Weight	376.32 g/mol	[1] [3]
Molecular Formula	C ₂₁ H ₁₂ O ₇	[1] [3]
Excitation Wavelength (λ _{ex})	~492 nm	[2]
Emission Wavelength (λ _{em})	~514 nm	[2]
Appearance	Yellow to orange powder	
Solubility	Soluble in aqueous solutions with pH > 6, DMF, and DMSO.	[2] [3]

Applications in Research

5(6)-Carboxyfluorescein is extensively used for the fluorescent labeling of peptides, proteins, and nucleotides.[\[3\]](#) Its carboxyl group allows for covalent conjugation to primary amines on target molecules, forming stable amide bonds. This makes it an invaluable tool for a variety of applications, including:

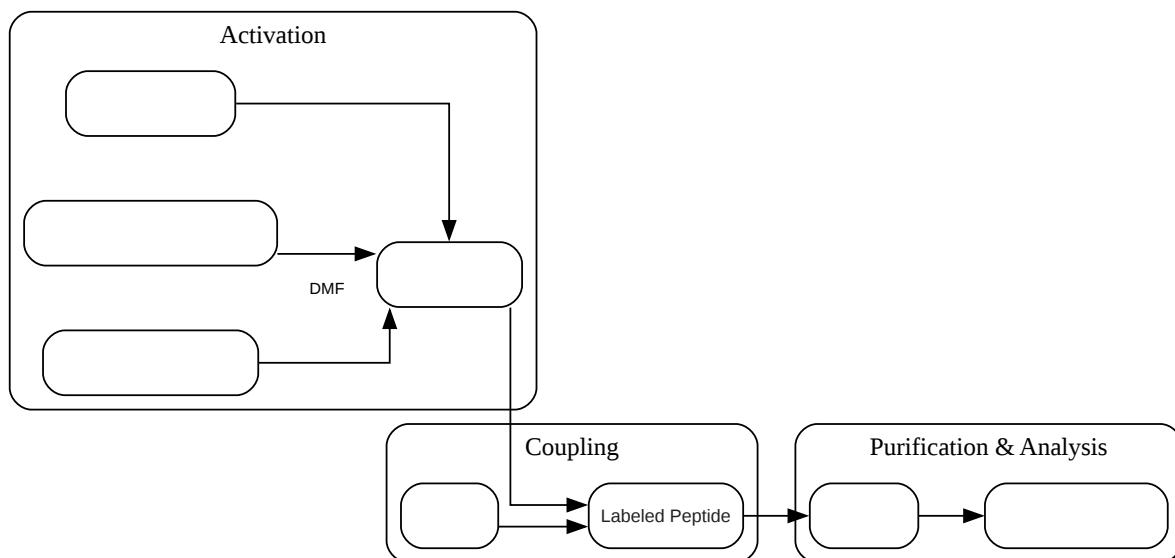
- Flow Cytometry: Tracking and sorting of labeled cells.
- Fluorescence Microscopy: Visualization of labeled biomolecules within cells and tissues.
- Immunoassays: Detection of antigens and antibodies.
- Oligonucleotide Labeling: Synthesis of fluorescent probes for nucleic acid detection.[\[1\]](#)
- Cell Proliferation and Viability Assays: As a precursor to cell-permeant dyes like Carboxyfluorescein diacetate succinimidyl ester (CFSE).
- Cell Permeability Assays: As a membrane-impermeant tracer to assess the integrity of cell monolayers.

Experimental Protocols

This section provides detailed methodologies for common applications of **5(6)-Carboxyfluorescein**.

Peptide Labeling with **5(6)-Carboxyfluorescein**

This protocol describes the covalent coupling of **5(6)-Carboxyfluorescein** to a peptide via its primary amine groups.


Materials:

- **5(6)-Carboxyfluorescein**
- Peptide with a free primary amine (e.g., N-terminus or lysine side chain)
- Coupling agents (e.g., HATU, HBTU)
- Tertiary base (e.g., DIEA, NMM)
- Anhydrous Dimethylformamide (DMF)
- Solid-phase synthesis resin (if applicable)
- Cleavage and deprotection reagents (e.g., Trifluoroacetic acid cocktail)
- HPLC for purification

Procedure:

- Activation of Carboxyfluorescein: Dissolve **5(6)-Carboxyfluorescein** in anhydrous DMF. Add the coupling agent (e.g., HATU) and a tertiary base (e.g., DIEA) to the solution. Allow the mixture to react for 15-30 minutes at room temperature to form the active ester.
- Coupling to Peptide:
 - On-Resin Labeling: Add the activated carboxyfluorescein solution to the resin-bound peptide. Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

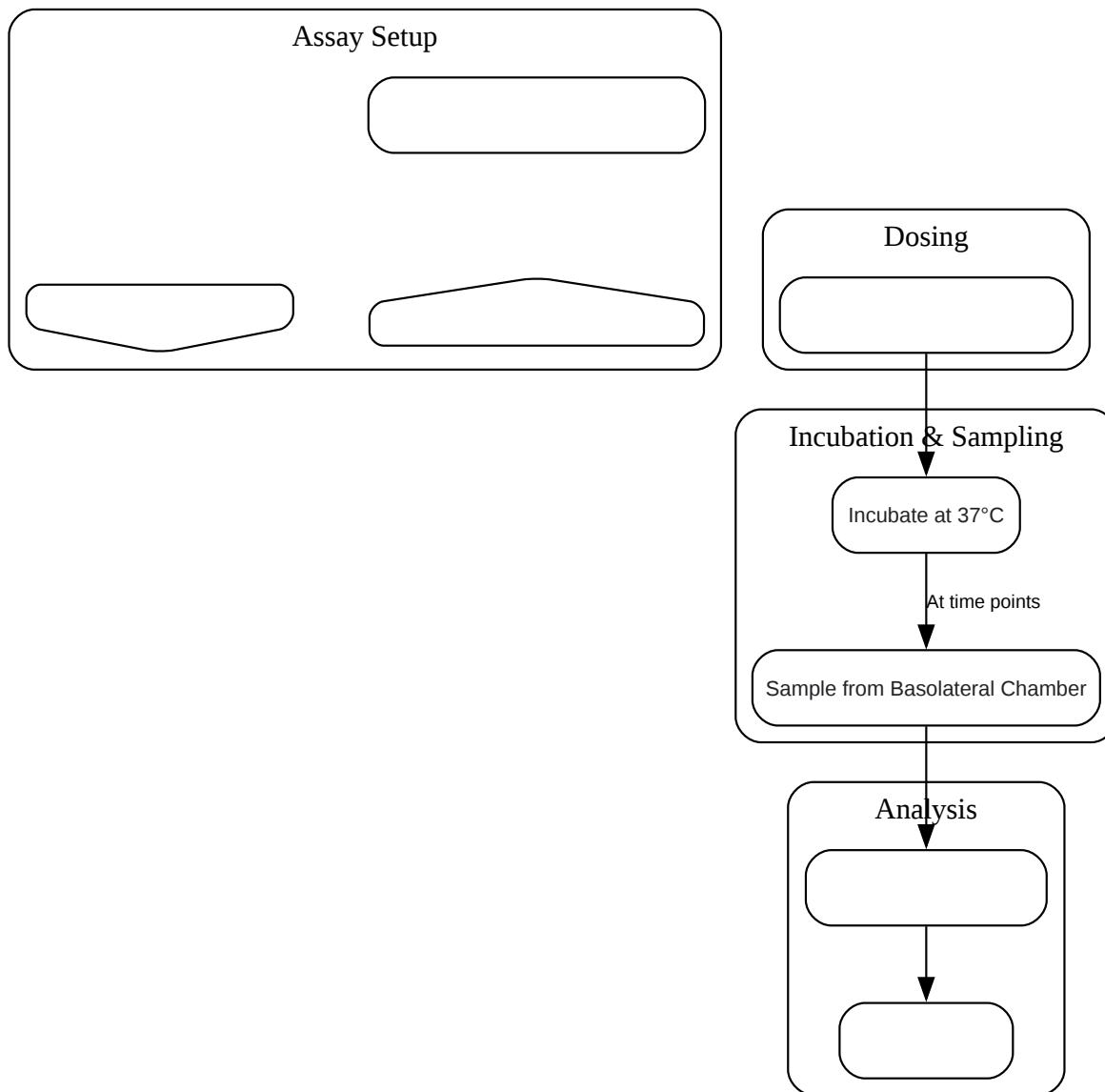
- Solution-Phase Labeling: Add the activated carboxyfluorescein solution to the peptide dissolved in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.3). Incubate the reaction mixture for 1-2 hours at room temperature.
- Cleavage and Deprotection (for on-resin labeling): After the coupling is complete, wash the resin thoroughly with DMF and dichloromethane. Cleave the labeled peptide from the resin and remove protecting groups using a standard TFA cleavage cocktail.
- Purification: Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.

[Click to download full resolution via product page](#)

Caption: Workflow for labeling a peptide with **5(6)-Carboxyfluorescein**.

Cell Permeability Assay using Caco-2 Monolayers

This protocol outlines the use of **5(6)-Carboxyfluorescein** as a membrane-impermeant tracer to assess the integrity of Caco-2 cell monolayers, a common *in vitro* model for the intestinal barrier.


Materials:

- Caco-2 cells
- Cell culture medium and supplements
- Transwell® inserts
- Hanks' Balanced Salt Solution (HBSS)
- **5(6)-Carboxyfluorescein**
- Lucifer Yellow (as a control for paracellular transport)
- Fluorescence plate reader

Procedure:

- Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture them for 21 days to allow for differentiation and formation of a tight monolayer.
- Monolayer Integrity Check: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates a well-formed tight junction barrier.
- Permeability Assay:
 - Wash the Caco-2 monolayers with pre-warmed HBSS.
 - Equilibrate the monolayers in HBSS for 30 minutes at 37°C.
 - Prepare a dosing solution of **5(6)-Carboxyfluorescein** in HBSS.

- Apical to Basolateral Permeability (A-B): Add the **5(6)-Carboxyfluorescein** dosing solution to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
- Incubate the plates at 37°C with gentle shaking.
- At specified time points, collect samples from the basolateral chamber.
- Quantification: Measure the fluorescence of the samples collected from the basolateral chamber using a fluorescence plate reader.
- Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the permeability of **5(6)-Carboxyfluorescein** across the Caco-2 monolayer. A low Papp value for **5(6)-Carboxyfluorescein** confirms the integrity of the cell monolayer.

[Click to download full resolution via product page](#)

Caption: Workflow of a Caco-2 cell permeability assay using **5(6)-Carboxyfluorescein**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [5(6)-Carboxyfluorescein: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613776#5-6-carboxyfluorescein-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b613776#5-6-carboxyfluorescein-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

